BenchChemオンラインストアへようこそ!

6-(4-Bromophenyl)benzo[a]phenazin-5-ol

Lipophilicity Drug-likeness Pre-formulation

6-(4-Bromophenyl)benzo[a]phenazin-5-ol is a unique, functionalizable benzo[a]phenazin-5-ol scaffold featuring a reactive 4-bromophenyl group and a free phenolic hydroxyl, enabling orthogonal cross-coupling (Suzuki, Buchwald, Sonogashira) without pre-functionalization. Its lower cLogP (~1.18) vs. chloro/fluoro analogs provides a tunable hydrophobicity profile for SAR studies and aqueous-phase reactions. The bromine atom also offers anomalous scattering for X-ray crystallography, making it uniquely suited for structural biology. This compound is essential for generating diverse compound libraries and mapping lipophilicity-activity relationships, ensuring reproducible synthesis and accurate SAR conclusions distinct from other 6-aryl congeners.

Molecular Formula C22H13BrN2O
Molecular Weight 401.3g/mol
CAS No. 374699-80-6
Cat. No. B604563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromophenyl)benzo[a]phenazin-5-ol
CAS374699-80-6
Molecular FormulaC22H13BrN2O
Molecular Weight401.3g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C3=NC4=CC=CC=C4N=C23)C5=CC=C(C=C5)Br)O
InChIInChI=1S/C22H13BrN2O/c23-14-11-9-13(10-12-14)19-21-20(15-5-1-2-6-16(15)22(19)26)24-17-7-3-4-8-18(17)25-21/h1-12,26H
InChIKeyWFIOFFQDCZTTDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Bromophenyl)benzo[a]phenazin-5-ol (CAS 374699-80-6): A Modular Benzo[a]phenazin-5-ol Scaffold for Halogen-Enabled Derivatization


6-(4-Bromophenyl)benzo[a]phenazin-5-ol is a synthetic polycyclic aza-aromatic compound belonging to the benzo[a]phenazin-5-ol family . Its structure comprises a benzo[a]phenazine core substituted at the 6-position with a 4‑bromophenyl ring and harboring a free phenolic hydroxyl at the 5‑position. This substitution pattern furnishes a chemically addressable aryl bromide handle that is absent in the parent benzo[a]phenazin-5-ol (sAJM589) and in 6‑phenyl derivatives, enabling orthogonal cross‑coupling chemistry without requiring pre‑functionalization [1]. With a molecular weight of 401.26 g·mol⁻¹ and a calculated logP of ≈ 1.18 (ChemExper cLogP) [2], the compound occupies a distinct lipophilicity space relative to its 6‑(4‑chlorophenyl) and 6‑(4‑fluorophenyl) analogs, providing researchers a tunable hydrophobicity profile for structure–activity relationship (SAR) programs.

Why 6-(4-Bromophenyl)benzo[a]phenazin-5-ol Cannot Be Replaced by Other 6‑Aryl‑benzo[a]phenazin-5-ols Without Experimental Re‑Validation


Even subtle modifications to the 6‑aryl substituent of the benzo[a]phenazin-5-ol scaffold produce large shifts in lipophilicity, electronic character, and biological target engagement that preclude simple interchange [1]. The free hydroxyl and the bromine atom jointly govern hydrogen‑bonding capacity, metabolic susceptibility, and reactivity in metal‑catalyzed transformations, meaning that replacement by a 6‑(4‑fluorophenyl), 6‑(4‑chlorophenyl), or 6‑phenyl congener will alter solubility, membrane permeability, and the efficiency of downstream derivatization. In the absence of explicitly matched comparative data, assuming functional equivalence risks irreproducible synthesis, erroneous SAR conclusions, and wasted procurement resources. The quantitative evidence below highlights the measurable property differences that justify compound‑specific selection.

Quantitative Differentiation of 6-(4-Bromophenyl)benzo[a]phenazin-5-ol from Its Closest 6‑Aryl Analogs


cLogP Comparison: Measurably Lower Lipophilicity than the 6‑(4‑Chlorophenyl) Analog

The calculated octanol-water partition coefficient (cLogP) of 6-(4-bromophenyl)benzo[a]phenazin-5-ol is 1.18 [1], substantially lower than the experimental logP of 6.64 reported for the 6-(4-chlorophenyl) analog . This 5.46 log unit difference indicates that the bromo derivative is markedly more hydrophilic, which can translate into superior aqueous solubility and reduced non-specific protein binding in biochemical assays.

Lipophilicity Drug-likeness Pre-formulation

Molecular Weight Distinction: 401.26 g·mol⁻¹ vs. 356.8 (4‑Cl) and 340.3 (4‑F) Analogs

The molecular weight of 6-(4-bromophenyl)benzo[a]phenazin-5-ol (401.26 g·mol⁻¹) is 44.46 g·mol⁻¹ higher than that of the 6-(4-chlorophenyl) analog (356.8 g·mol⁻¹) and 60.96 g·mol⁻¹ higher than the 6-(4-fluorophenyl) analog (340.3 g·mol⁻¹) . This incremental mass provides a larger hydrodynamic radius that may reduce passive membrane diffusion and can influence solid-state packing, melting point, and crystallinity, parameters critical for formulation and material science applications.

Molecular bulk Permeability Crystallinity

Presence of an Aryl Bromide Handle: Enables Pd‑Catalyzed Cross‑Coupling Chemistry Not Accessible with 6‑Phenyl or Unsubstituted Core

The 4‑bromophenyl substituent provides a reactive C–Br bond suitable for Suzuki‑Miyaura, Buchwald‑Hartwig, and other palladium‑catalyzed cross‑coupling reactions [1]. In contrast, the 6‑phenylbenzo[a]phenazin-5-ol core and the unsubstituted benzo[a]phenazin-5-ol (sAJM589) lack this handle and require de novo functionalization to introduce similar diversity. The bromine atom also serves as a heavy‑atom label for X‑ray crystallography and as a mass‑shift tag in mass spectrometry, features not offered by the chloro or fluoro analogs.

Derivatization Cross-coupling Library synthesis

Differential Hydrogen‑Bond Donor/Acceptor Count Relative to the Myc Inhibitor sAJM589

The parent benzo[a]phenazin-5-ol (sAJM589) is a known Myc inhibitor with an IC50 of 1.8 μM , activity attributed to its ability to disrupt Myc‑Max heterodimerization. The introduction of a 4‑bromophenyl substituent at the 6‑position increases the molecular weight by 155.1 g·mol⁻¹ and modifies the hydrogen‑bond network through steric and electronic effects, potentially redirecting target selectivity away from Myc toward other protein‑protein interactions or kinases. Direct IC50 data for the brominated derivative are not yet reported, but the scaffold change is sufficiently large to warrant distinct biological profiling.

Pharmacophore Target engagement Myc inhibition

High‑Strength Differential Evidence Is Currently Limited

A thorough search of PubMed, PubChem, patents, and vendor technical datasheets (excluding excluded sources) did not retrieve any primary research article or patent that reports a direct, quantitative head‑to‑head comparison of 6-(4-bromophenyl)benzo[a]phenazin-5-ol with a structurally defined analog in a biological, physicochemical, or catalytic assay. The above evidence dimensions rely on computed properties, cross‑study logP values, class‑level reactivity inference, and comparison with a des‑6‑aryl parent. Consequently, any procurement justification that requires rigorously demonstrated superiority over a close analog (e.g., better IC50, higher yield in a specific transformation, proven metabolic stability) cannot be satisfied by the current public literature.

Data gap Primary literature Procurement caution

Recommended Procurement and Application Scenarios for 6-(4-Bromophenyl)benzo[a]phenazin-5-ol


Building Block for Palladium‑Catalyzed Library Synthesis

The aryl bromide moiety makes this compound an ideal substrate for Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira couplings, enabling rapid diversification of the benzo[a]phenazin-5-ol scaffold into compound libraries for high‑throughput screening [1]. The lower cLogP relative to the chloro analog may facilitate aqueous‑phase reactions and simplify purification of polar products.

Physicochemical Probe in Lipophilicity‑Dependent SAR Studies

With a cLogP of ≈1.18, the compound serves as a low‑lipophilicity anchor point in a series that includes the highly lipophilic 6‑(4‑chlorophenyl) analog (logP 6.64) [1] . Researchers can systematically vary halogen substituents to map lipophilicity‑activity relationships without altering the core scaffold.

Crystallographic Heavy‑Atom Derivative for Structural Biology

The bromine atom provides anomalous scattering for X‑ray crystallography, facilitating experimental phasing when the compound is co‑crystallized with a protein target. This property is absent in the 6‑phenyl and 6‑fluoro analogs, making the bromo derivative uniquely suited for structural biology applications [1].

Starting Material for Polyheterocycle Construction

Benzo[a]phenazin-5-ol derivatives are established templates for the synthesis of fused polyheterocycles with reported anti‑plasmodial, antitumor, and anti‑inflammatory activities [1]. The 6‑(4‑bromophenyl) variant introduces a functionalizable aryl ring that can be elaborated into more complex architectures during multi‑component domino reactions.

Quote Request

Request a Quote for 6-(4-Bromophenyl)benzo[a]phenazin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.